molecular formula C16H13N3O2S B5863434 4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile

4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B5863434
M. Wt: 311.4 g/mol
InChI Key: BHQOFXXGVBFGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as NQDI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various biological processes, including inflammation, cell proliferation, and apoptosis. In

Mechanism of Action

4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its effects by inhibiting the activity of the protein kinase, RIPK1. RIPK1 plays a key role in regulating various biological processes, including inflammation, cell proliferation, and apoptosis. By inhibiting the activity of RIPK1, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in regulating the immune response. This compound has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. It can be difficult to deliver this compound to specific tissues or cells, and its effects can be variable depending on the cell type or disease model being studied.

Future Directions

There are several future directions for the study of 4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One potential direction is to investigate its use in combination with other therapies for the treatment of cancer or neurodegenerative diseases. Another potential direction is to develop more specific inhibitors of RIPK1 that can be used in a clinical setting. Additionally, more research is needed to fully understand the effects of this compound on various biological processes and to identify potential side effects or limitations of its use.

Synthesis Methods

4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzaldehyde with cyclohexanone to form 4-(4-nitrophenyl)cyclohexanone. This intermediate is then reacted with thiourea to form this compound. The synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in regulating the immune response. This compound has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

4-(4-nitrophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c17-9-13-15(10-5-7-11(8-6-10)19(20)21)12-3-1-2-4-14(12)18-16(13)22/h5-8H,1-4H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQOFXXGVBFGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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